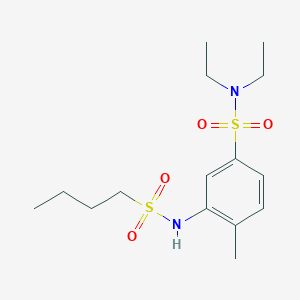![molecular formula C17H18ClFN2O B7535369 N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide, also known as CFMP or TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMP is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of various immune cells.
Mechanism of Action
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide selectively inhibits BTK, which is a crucial component of the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, which are involved in the immune response. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has been shown to inhibit BTK activity in various immune cells, including B-cells, T-cells, and macrophages. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has shown anti-tumor activity in preclinical studies and has been shown to induce apoptosis in B-cell malignancies.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has several advantages for lab experiments, including its high selectivity and potency for BTK inhibition. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has several potential future directions for research, including its use in combination therapies for the treatment of various diseases. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide can also be further optimized to improve its pharmacokinetic properties and increase its potency. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide can also be used as a tool compound to study the role of BTK in various cellular processes and diseases. The potential therapeutic applications of N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide are vast, and further research is needed to fully explore its potential.
Synthesis Methods
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide can be synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 2-chloro-4-fluoroaniline with 4-methylbenzylamine to form an intermediate product. This intermediate product is then reacted with 2-bromoacetophenone to form the final product, N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide. The synthesis of N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has been extensively studied for its therapeutic potential in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide has also been used as a tool compound to study the role of BTK in various cellular processes.
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-11-3-5-13(6-4-11)10-20-12(2)17(22)21-16-8-7-14(19)9-15(16)18/h3-9,12,20H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHGXPOGHWPUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)


![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)


![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)